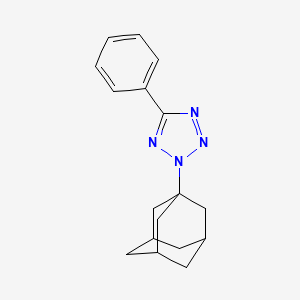

2-(1-adamantyl)-5-phenyl-2H-tetrazole

Description

Properties

IUPAC Name |

2-(1-adamantyl)-5-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4/c1-2-4-15(5-3-1)16-18-20-21(19-16)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINSLAJXFUEMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(1-adamantyl)-5-phenyl-2H-tetrazole involves the regioselective alkylation of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid. This method results in high yields (81–92%) of the desired tetrazole derivatives. The structural integrity of these compounds is confirmed through various spectroscopic techniques, including NMR and X-ray crystallography .

Key Chemical Properties:

- Molecular Formula: C16H18N4

- Molecular Weight: 282.35 g/mol

- Thermal Stability: Stable up to approximately 150°C .

Antiviral Properties

Research indicates that some derivatives of 2-(1-adamantyl)-5-phenyl-2H-tetrazole exhibit moderate inhibitory activity against influenza A (H1N1) virus. The selectivity index (SI) suggests potential for therapeutic application in treating influenza, particularly strains resistant to conventional antiviral drugs like rimantadine .

Antitumor Activity

Initial studies have suggested that tetrazole derivatives may possess antitumor properties. The mechanism could involve the inhibition of cell proliferation or induction of apoptosis in cancer cells, making them candidates for further investigation in oncology .

Antimicrobial Properties

Tetrazoles are known for their antimicrobial activities. Compounds containing tetrazole moieties often show significant efficacy against various pathogens, which can be explored for developing new antimicrobial agents .

Case Study 1: Antiviral Activity Against Influenza A

In a study examining the antiviral properties of synthesized tetrazoles, compounds were tested against the H1N1 strain. Results showed that certain derivatives had IC50 values indicating moderate activity with acceptable toxicity profiles, suggesting their potential as antiviral agents .

Case Study 2: Antitumor Mechanisms

A preliminary investigation into the antitumor effects revealed that specific derivatives could inhibit tumor cell growth in vitro. Further studies are necessary to elucidate the exact pathways involved and assess efficacy in vivo .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Antiviral | Influenza A treatment | Moderate inhibitory activity; potential SI > 10 |

| Antitumor | Cancer therapeutics | Induces apoptosis; inhibits cell proliferation |

| Antimicrobial | Development of new antimicrobial agents | Significant efficacy against various pathogens |

Comparison with Similar Compounds

Anti-inflammatory Activity

- Adamantyl-Oxadiazole Derivatives : 2-(1-Adamantyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole exhibits >50% inhibition of carrageenan-induced paw edema at 60 mg/kg, outperforming indomethacin . In contrast, 2-(1-adamantyl)-5-phenyl-2H-tetrazole lacks robust anti-inflammatory data, suggesting the oxadiazole core or methoxy substituents may enhance this activity.

- Role of Substituents : Electron-donating groups (e.g., methoxy) on the aryl ring improve anti-inflammatory efficacy by modulating electron density and receptor interactions .

Antimicrobial Activity

- Adamantyl-Tetrazole vs. Adamantyl-Oxadiazole : Adamantyl-oxadiazoles (e.g., 2-(ethylsulfanyl)-5-(1-adamantyl)-1,3,4-oxadiazole) show broad-spectrum activity against Gram-positive and Gram-negative bacteria, likely due to enhanced membrane penetration from sulfur-containing substituents . The tetrazole analogue’s antimicrobial potency is less documented but may benefit from the phenyl group’s aromatic interactions .

- Phenyl-Tetrazole (3d) : The unsubstituted 5-phenyl-2H-tetrazole (without adamantyl) serves as a precursor in antibacterial drug synthesis but lacks standalone activity, highlighting the adamantyl group’s role in boosting efficacy .

Anticancer Activity

- Adamantyl-Triazole-Thione: The triazole-thione derivative with a hydroxynaphthyl substituent demonstrates significant cytotoxicity (IC50 = 8.15 μM) against breast cancer cells, suggesting that fused aromatic systems enhance DNA intercalation or enzyme inhibition .

Q & A

Q. What are the common synthetic routes for 2-(1-adamantyl)-5-phenyl-2H-tetrazole, and how can purity be optimized?

The compound is typically synthesized via the Huisgen 1,3-dipolar cycloaddition between an adamantyl-substituted nitrile and sodium azide (NaN₃) under acidic conditions . Catalytic methods using nano-TiCl₄·SiO₂ can enhance reaction efficiency and yield . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Purity verification requires HPLC (C18 column, acetonitrile/water gradient) and FTIR (characteristic tetrazole C=N stretch at ~1600 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Nuclear Magnetic Resonance (NMR) is essential: ¹H NMR reveals adamantyl proton signals at δ 1.6–2.1 ppm (multiplet) and phenyl protons at δ 7.2–7.5 ppm . X-ray crystallography using SHELXL (SHELX suite) resolves spatial configuration, with C–N bond lengths in the tetrazole ring typically ~1.30–1.35 Å . For non-crystalline samples, High-Resolution Mass Spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 295.1684) .

Q. How does pH affect the stability of this compound during experimental workflows?

The tetrazole ring is stable across a wide pH range (2–12) due to its aromatic character . However, prolonged exposure to strongly alkaline conditions (pH > 12) may hydrolyze the tetrazole moiety. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for biological assays . Thermal gravimetric analysis (TGA) shows decomposition onset at ~250°C, indicating robustness in solid-state applications .

Q. What analytical methods are used to quantify this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For trace analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode improves sensitivity . Calibration curves (linear range: 0.1–100 µg/mL) should be validated using internal standards like 5-phenyl-1H-tetrazole .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, tetrazole derivatives may release toxic HN₃ gas under acidic conditions. Use fume hoods, nitrile gloves, and avoid contact with strong acids. Storage in airtight containers under inert gas (N₂ or Ar) prevents degradation .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, ORTEP-3) resolve ambiguities in molecular packing or disorder?

SHELXL refines disordered adamantyl groups using PART and SUMP instructions, with thermal displacement parameters (ADPs) constrained to avoid overfitting . ORTEP-3 visualizes anisotropic displacement ellipsoids to distinguish static disorder from dynamic motion . For severe disorder, twin refinement (TWIN/BASF commands in SHELXL) or higher-resolution data (≤0.8 Å) may be required .

Q. What mechanistic insights explain its reported antiviral activity, and how can binding affinity be quantified?

Molecular docking (AutoDock Vina) suggests adamantyl groups inhibit viral entry via hydrophobic interactions with host cell membranes . Surface plasmon resonance (SPR) assays using immobilized viral glycoproteins (e.g., SARS-CoV-2 spike protein) measure binding kinetics (KD values). Competitive assays with ¹H-15N HSQC NMR track chemical shift perturbations in target proteins .

Q. How should researchers address contradictions in reported biological activity or spectroscopic data?

Cross-validate conflicting results using orthogonal methods:

- Discrepant IC₅₀ values: Reproduce assays under standardized conditions (e.g., fixed cell lines, ATP-based viability kits) .

- Anomalous NMR shifts: Confirm sample purity via 2D NMR (COSY, HSQC) and rule out solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .

- Crystallographic outliers: Re-examine data for twinning or incorrect space group assignment using PLATON’s ADDSYM .

Q. What strategies optimize synthetic yield while minimizing byproducts like regioisomers?

- Use bulky directing groups (e.g., trityl) to favor 1,5-disubstitution over 2,5-regioisomers .

- Microwave-assisted synthesis (100°C, 30 min) reduces reaction time and side-product formation .

- Monitor reaction progress via in-situ IR spectroscopy to terminate at maximum tetrazole formation .

Q. How can thermodynamic stability inform its application in high-temperature catalysis or material science?

Differential Scanning Calorimetry (DSC) reveals phase transitions (e.g., melting point ~180–185°C) . Computational studies (Gaussian 16, B3LYP/6-311+G(d,p)) predict bond dissociation energies (BDEs) for the tetrazole ring (C–N: ~90 kcal/mol), indicating stability under thermal stress . For material composites, thermogravimetric analysis (TGA) coupled with mass spectrometry identifies decomposition products (e.g., N₂, NH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.